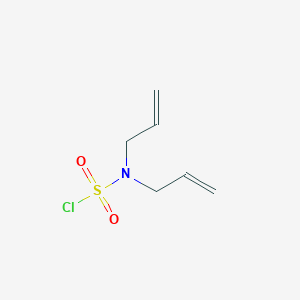

N,N-Bis(prop-2-enyl)sulfamoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Bis(prop-2-enyl)sulfamoyl chloride, also known as diallylsulfamoyl chloride, is a chemical compound with the molecular formula C6H10ClNO2S and a molecular weight of 195.67 g/mol . This compound is characterized by the presence of two allyl groups attached to a sulfamoyl chloride moiety, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(prop-2-enyl)sulfamoyl chloride typically involves the reaction of diallylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Diallylamine+Chlorosulfonic acid→N,N-Bis(prop-2-enyl)sulfamoyl chloride+By-products

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with temperature and pressure control systems are used to handle the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired quality .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfamoyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with a range of nucleophiles, including amines, alcohols, and thiols. This reactivity is central to its utility in synthesizing sulfonamide derivatives.

Reaction with Amines

Primary and secondary amines react with N,N-bis(prop-2-enyl)sulfamoyl chloride to form N-substituted sulfamides. For example:

RNH2+ClSO2N(CH2CH=CH2)2→RNHSO2N(CH2CH=CH2)2+HCl

-

Conditions : Typically conducted in anhydrous dichloromethane or THF at 0–25°C, with a base (e.g., triethylamine) to scavenge HCl .

-

Scope : Aryl amines, alkyl amines, and heterocyclic amines are viable substrates. Steric hindrance from the allyl groups may slow reactions with bulky amines.

Reaction with Alcohols

Alcohols react to form sulfamate esters:

ROH+ClSO2N(CH2CH=CH2)2→ROSO2N(CH2CH=CH2)2+HCl

-

Conditions : Pyridine or DMAP is often used as a catalyst in aprotic solvents .

-

Applications : These sulfamates are precursors to protected amines in peptide synthesis.

Transition Metal-Catalyzed Functionalization

The allyl groups enable participation in transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings or cobalt-mediated cyclizations.

Co(II)-Catalyzed Aziridination

In the presence of cobalt porphyrin catalysts, allylic sulfamoyl azides derived from this compound undergo intramolecular aziridination to form strained bicyclic diaza aziridines (Table 1) .

Table 1: Intramolecular Aziridination of Allylic Sulfamoyl Azides

| Substrate Structure | Catalyst | Yield (%) | Product Structure |

|---|---|---|---|

| N-Benzyl allylic sulfamoyl azide | [Co(P1)] (2 mol%) | 92 | Bicyclic aziridine with N-Bn |

| N-Propargyl allylic sulfamoyl azide | [Co(P1)] (2 mol%) | 96 | Bicyclic aziridine with propargyl |

| N-Boc allylic sulfamoyl azide | [Co(P1)] (0.5 mol%) | 98 | Bicyclic aziridine with Boc |

-

Mechanism : The reaction proceeds via a Co(III)-nitrene radical intermediate, stabilized by hydrogen-bonding interactions between the catalyst and substrate .

-

Byproduct : Only N₂ is generated, enhancing atom economy.

Cycloaddition and Polymerization

The allyl groups participate in [2+2] or [4+2] cycloadditions, enabling access to heterocyclic frameworks. For instance:

-

Diels-Alder Reactions : The electron-deficient sulfamoyl chloride moiety can act as a dienophile with conjugated dienes.

-

Radical Polymerization : Under initiators like AIBN, the allyl groups undergo polymerization, forming cross-linked sulfonamide polymers.

Oxidation and Reduction

-

Oxidation : Treatment with H₂O₂ or KMnO4 oxidizes the sulfamoyl chloride to a sulfonic acid derivative, though this is less common due to the compound’s instability under strong oxidizing conditions.

-

Reduction : LiAlH₄ reduces the sulfamoyl chloride to a sulfonamide, but competing reduction of the allyl groups may occur.

Aplicaciones Científicas De Investigación

General Reaction Scheme

Scientific Research Applications

1. Chemistry

N,N-Bis(prop-2-enyl)sulfamoyl chloride serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals, agrochemicals, and polymers. The compound's reactivity allows it to participate in substitution and addition reactions, making it a valuable building block for complex molecules.

2. Biology

In biological research, this compound is employed for modifying biomolecules such as proteins and nucleic acids. Its ability to form covalent bonds with nucleophiles allows researchers to study the structure and function of these biomolecules. Additionally, it has potential applications in drug development due to its reactivity towards biological targets.

3. Medicine

The compound is investigated for its potential as an enzyme inhibitor and receptor modulator. Its sulfamoyl chloride group is particularly reactive, which can be exploited in designing new therapeutic agents. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial or anticancer properties.

4. Industry

In industrial applications, this compound is used to produce specialty chemicals including surfactants, lubricants, and coatings. Its unique chemical properties allow for the development of materials with specific characteristics tailored to various applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For example:

| Compound | Cell Line | IC₅₀ (μM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 2.12 ± 0.21 | 2D |

| Compound B | HCC827 | 5.13 ± 0.97 | 3D |

| Compound C | NCI-H358 | 6.48 ± 0.11 | 2D |

These findings suggest that modifications in structure can enhance antitumor efficacy, indicating that derivatives of this compound are promising candidates for further development in cancer therapy.

Antimicrobial Properties

Another area of interest is the antimicrobial properties associated with this compound derivatives. Studies indicate that these compounds may inhibit bacterial growth by interfering with cell wall synthesis or other critical processes within microbial cells.

Mecanismo De Acción

The mechanism of action of N,N-Bis(prop-2-enyl)sulfamoyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfamoyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules. The allyl groups provide additional sites for chemical modification, enhancing the versatility of the compound .

Comparación Con Compuestos Similares

Similar Compounds

N,N-Diallylsulfamide: Similar structure but lacks the chloride group, making it less reactive towards nucleophiles.

N,N-Diallylsulfamate: Contains a sulfamate group instead of a sulfamoyl chloride group, leading to different reactivity and applications.

N,N-Diallylsulfonamide: Contains a sulfonamide group, which is more stable and less reactive compared to the sulfamoyl chloride group.

Uniqueness

N,N-Bis(prop-2-enyl)sulfamoyl chloride is unique due to its combination of a highly reactive sulfamoyl chloride group and two allyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in organic synthesis and scientific research .

Actividad Biológica

N,N-Bis(prop-2-enyl)sulfamoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Overview of this compound

This compound is a sulfonamide derivative characterized by its unique structure, which includes two prop-2-enyl groups attached to a sulfamoyl chloride moiety. This structural configuration is believed to contribute to its biological efficacy.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound. The compound has shown promising results against various bacterial strains. For instance, it has been tested against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In these studies, the compound exhibited significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. It has been evaluated for its effectiveness against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound demonstrated cytotoxic effects in vitro, with dose-dependent responses observed in cell viability assays. Mechanistic studies indicated that it may induce apoptosis in cancer cells through the activation of caspase pathways .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit key enzymes involved in bacterial metabolism and proliferation, disrupting essential cellular processes.

- Interaction with DNA : The compound may interact with DNA or RNA synthesis pathways in cancer cells, leading to impaired cell division and growth.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in tumor cells, leading to programmed cell death.

Study 1: Antimicrobial Evaluation

In a study published in 2020, researchers synthesized various sulfamoyl derivatives, including this compound, and assessed their antimicrobial activities. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics .

Study 2: Anticancer Potential

A 2021 study evaluated the anticancer effects of this compound on multiple cancer cell lines. The findings revealed that the compound inhibited cell proliferation significantly and induced apoptosis in a dose-dependent manner. The study concluded that further investigation into its mechanism could lead to the development of new anticancer therapies .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N,N-bis(prop-2-enyl)sulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2S/c1-3-5-8(6-4-2)11(7,9)10/h3-4H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAARIJGHBSVJEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.